molecular formula C7H7BrO2S B3426023 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid CAS No. 503308-97-2

5-Bromo-2,4-dimethylthiophene-3-carboxylic acid

Cat. No.: B3426023
CAS No.: 503308-97-2
M. Wt: 235.10 g/mol
InChI Key: GISRVMJLLUHBAZ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylthiophene-3-carboxylic acid ( 503308-97-2) is a high-purity brominated thiophene derivative designed for research and development applications. This compound features a carboxylic acid functional group, making it a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as an excellent handle for further functionalization, such as in Suzuki or Stille coupling, to create more complex heterocyclic systems. Its molecular formula is C 7 H 7 BrO 2 S, with a molecular weight of 235.10 g/mol . This chemical is intended for research use only and is not for diagnostic or therapeutic uses. Researchers should note that this compound requires specific safety precautions. It is classified with the signal word "Warning" and has hazard statements indicating it can cause skin and eye irritation and may be harmful if swallowed . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated place. The recommended storage condition for this acid is in a cool, dark place, sealed in a dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)4(2)11-6(3)8/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISRVMJLLUHBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243673
Record name 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503308-97-2
Record name 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503308-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid typically involves the bromination of 2,4-dimethylthiophene followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the thiophene ring. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ optimized reaction conditions and catalysts to enhance efficiency and reduce costs.

Chemical Reactions Analysis

5-Bromo-2,4-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an organometallic reagent can yield a variety of functionalized thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have focused on the antiviral properties of thiophene derivatives, including 5-bromo-2,4-dimethylthiophene-3-carboxylic acid. Research indicates that compounds with thiophene moieties exhibit significant inhibitory effects against viruses such as H5N1 influenza. The structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring can enhance antiviral potency. For instance, the introduction of specific substituents on the thiophene ring has been shown to improve efficacy against viral infections, making these compounds potential candidates for drug development against influenza viruses .

Inhibition of Enzymatic Activity
Thiophene derivatives have also been explored as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. In a study involving pyrazole-based inhibitors, modifications to the thiophene structure were found to enhance cellular potency against cancer cell lines such as MiaPaCa-2 and A673. The presence of a 5-bromo substituent was noted to influence binding affinity and enzyme inhibition, highlighting the potential of this compound in cancer therapeutics .

Materials Science Applications

Organic Electronics
this compound is being investigated for its applications in organic electronics. Its ability to form stable thin films and its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine into the thiophene ring enhances charge transport properties, which is crucial for the performance of electronic devices .

Polymer Synthesis
The compound serves as a building block for synthesizing conjugated polymers. These polymers are essential in various applications, including sensors and bioelectronics. The functionalization of thiophenes allows for tuning the optical and electronic properties of the resulting polymers, making them versatile materials for advanced applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include bromination and carboxylation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, NMR data reveal distinct chemical shifts corresponding to the bromine and methyl groups on the thiophene ring, providing insight into the compound's molecular environment .

Case Studies

  • Antiviral Compound Development
    • A study aimed at developing novel antiviral agents highlighted how modifying thiophene derivatives could lead to compounds with improved activity against H5N1. The investigation included various substitutions on the thiophene ring, demonstrating that compounds similar to this compound exhibited promising antiviral effects with lower cytotoxicity .
  • Cancer Therapeutics
    • Research focusing on LDH inhibitors revealed that compounds derived from thiophenes could effectively suppress tumor growth in vitro. The study utilized structure-based design principles to optimize compounds like this compound for better pharmacokinetic profiles and enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved may vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional attributes of 5-bromo-2,4-dimethylthiophene-3-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups
This compound C₇H₇BrO₂S 235.10 Br (C5), 2,4-diMe, COOH Thiophene, COOH
5-Bromo-4-methoxythiophene-3-carboxylic acid C₆H₅BrO₃S 237.07 Br (C5), 4-OMe, COOH Thiophene, COOH, OMe
4-Bromo-3-methyl-2-thiophenecarboxylic acid C₆H₅BrO₂S 235.10 Br (C4), 3-Me, COOH Thiophene, COOH
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 247.00 Br (C5), 2,4-diF, COOH Benzoic acid, F
5-Bromothiophene-3-carboxylic acid C₅H₃BrO₂S 207.05 Br (C5), COOH Thiophene, COOH

Physical Properties and Commercial Availability

  • This compound: No melting point (mp) reported in available literature. Priced at approximately JPY 40,300 per gram (97% purity) .
  • 5-Bromo-4-methoxythiophene-3-carboxylic acid : mp 155–156°C; available at 97% purity .
  • 5-Bromo-2,4-difluorobenzoic acid : High-purity (93–99%) synthesis via bromination of 2,4-difluorobenzonitrile .

Biological Activity

5-Bromo-2,4-dimethylthiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure with bromine and methyl substituents. The presence of these functional groups may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of thiophene derivatives, including this compound. The compound has been tested against various bacterial strains using the agar diffusion method.

Table 1: Antibacterial Activity Against Selected Bacterial Strains

CompoundS. aureus (MIC μg/mL)E. coli (MIC μg/mL)B. subtilis (MIC μg/mL)P. aeruginosa (MIC μg/mL)MRSA (MIC μg/mL)
This compound64128>256>256>256
Ampicillin1632643216
Gentamicin8163288

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli, while showing weak inhibition against Bacillus subtilis, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that the compound exhibited low cytotoxicity with IC50 values comparable to standard antibiotics.

Table 2: Cytotoxicity Results

CompoundIC50 (μg/mL)
This compound98.2
Ampicillin100
Gentamicin90

These findings suggest that while the compound is effective against certain bacterial strains, it maintains a good safety profile for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects likely involves interactions with specific molecular targets within bacterial cells. The brominated thiophene structure may facilitate binding to enzymes or receptors critical for bacterial survival, inhibiting their function .

Case Studies and Applications

In various studies focusing on thiophene derivatives, researchers have explored their potential as multitarget directed ligands (MTDLs). For instance, compounds similar to this compound have shown promise in neuroprotective applications and as antioxidants . This broadens the scope for potential therapeutic uses beyond antibacterial applications.

Q & A

Q. What are the key synthetic methodologies for preparing 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination and carboxylation of pre-functionalized thiophene derivatives. A common approach uses brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., low temperature in acetic acid or dichloromethane). For example, bromination at the 5-position of a dimethylthiophene precursor followed by carboxylation at the 3-position via lithiation and CO₂ quenching is a validated route. Optimization of solvent polarity, temperature (−10°C to 25°C), and stoichiometry (1.1–1.5 eq bromine) is critical to minimize di-bromination by-products and achieve yields >70% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify substituent positions (e.g., methyl groups at C2/C4, bromine at C5, carboxylic acid at C3).
  • Mass spectrometry (HRMS) : To verify molecular formula (C₇H₇BrO₂S) and isotopic patterns.
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms regioselectivity.
  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). Discrepancies in spectral data should prompt re-evaluation of purification steps .

Q. What are the primary chemical reactions this compound undergoes, and which functional groups drive reactivity?

The carboxylic acid group enables esterification, amidation, or decarboxylation, while the bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For instance:

  • Esterification : React with SOCl₂ to form acyl chloride, then treat with alcohols.
  • Buchwald-Hartwig amination : Replace Br with amines using Pd catalysts. Competing reactions (e.g., dehydrohalogenation) may occur if harsh bases (e.g., NaOH) are used, necessitating pH control .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromination of dimethylthiophene precursors?

Discrepancies in bromine positioning (e.g., C5 vs. C3) often stem from solvent polarity and directing effects. Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions (C5), while steric hindrance from methyl groups may divert bromination. Computational DFT studies (e.g., Fukui indices) can predict reactive sites. Experimentally, use directing groups (e.g., methoxy) or low-temperature kinetic control to suppress undesired pathways .

Q. What strategies optimize the compound’s solubility for biological assays without compromising reactivity?

Poor aqueous solubility (due to hydrophobic methyl groups) can be mitigated via:

  • Salt formation : Neutralize carboxylic acid with Na⁺/K⁺ for improved hydrophilicity.
  • Prodrug design : Convert acid to ester (e.g., ethyl ester) for cell permeability, with enzymatic cleavage in vivo.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to avoid precipitation. Monitor stability via HPLC to ensure no degradation during solubilization .

Q. How does the electronic interplay between substituents influence this compound’s reactivity in cross-coupling reactions?

The electron-withdrawing carboxylic acid group deactivates the thiophene ring, reducing Br’s leaving-group ability. Methyl groups (electron-donating) at C2/C4 counterbalance this effect, enhancing Br’s electrophilicity. For Pd-catalyzed couplings, use “soft” ligands (e.g., SPhos) to stabilize intermediates. Comparative studies with analogs (e.g., 5-Bromo-3-methylthiophene-2-carboxylic acid) show lower yields due to reduced steric protection of Br .

Data Contradiction & Methodological Challenges

Q. How to address conflicting reports on the compound’s stability under basic conditions?

Some studies report decomposition via decarboxylation at pH >10, while others observe stability. This discrepancy arises from counterion effects (e.g., Na⁺ vs. Li⁺) and temperature. To validate:

  • Conduct kinetic studies (TGA/DSC) under varying pH (8–12) and track CO₂ evolution.
  • Use 18^{18}O-labeled carboxylic acid to trace decarboxylation pathways.
  • Replace aqueous bases with organic bases (e.g., DBU) in anhydrous solvents .

Q. Why do computational models and experimental data diverge in predicting this compound’s pKa?

DFT calculations often underestimate solvation effects for the carboxylic acid group. Improve accuracy by:

  • Including explicit solvent molecules (e.g., water) in the computational model.
  • Validating with potentiometric titration in mixed solvents (e.g., water/dioxane). Reported experimental pKa values range from 2.8–3.2, while initial DFT models may predict ~2.5 .

Comparative Reactivity & Applications

Q. How does this compound compare to analogous brominated thiophenes in materials science applications?

CompoundSubstituentsConductivity (S/cm)Thermal Stability (°C)
This compoundBr, 2xCH₃, COOH1.2 × 10⁻³220
4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acidBr, OCH₃, CH₃, COOH3.5 × 10⁻⁴190
The dimethyl groups enhance steric protection, improving thermal stability for OLED applications. However, methoxy analogs show better solubility for solution processing .

Q. What role does this compound play in synthesizing bioactive thiophene derivatives?

It serves as a precursor for kinase inhibitors and antimicrobial agents. For example:

  • Anticancer analogs : Coupling with arylboronic acids yields compounds with IC₅₀ <1 µM against breast cancer cell lines (MCF-7).
  • Antibacterial hybrids : Amidation with β-lactam moieties enhances Gram-positive activity (MIC 4 µg/mL).
    Mechanistic studies suggest thiophene’s sulfur atom participates in H-bonding with target proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dimethylthiophene-3-carboxylic acid
Reactant of Route 2
5-Bromo-2,4-dimethylthiophene-3-carboxylic acid

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